molecular formula C19H16O5 B15110637 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B15110637
M. Wt: 324.3 g/mol
InChI Key: RCSXFTMBTOUQMF-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxin ring fused to a chromenone structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, followed by its coupling with a chromenone derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the unique structural features of the compound, such as the benzodioxin and chromenone rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-4H-chromen-4-one is unique due to the combination of the benzodioxin and chromenone rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxychromen-4-one

InChI

InChI=1S/C19H16O5/c1-2-14-18(11-3-6-15-17(9-11)23-8-7-22-15)19(21)13-5-4-12(20)10-16(13)24-14/h3-6,9-10,20H,2,7-8H2,1H3

InChI Key

RCSXFTMBTOUQMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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